REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][C:3]=1[C:19]([OH:21])=[O:20].[CH:22]1[C:27]([N+:28]([O-:30])=[O:29])=[CH:26][CH:25]=[C:24](O)[CH:23]=1.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[N+:28]([C:27]1[CH:22]=[CH:23][C:24]([O:20][C:19]([C:3]2[CH:4]=[C:5]([O:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]=2[OH:1])=[O:21])=[CH:25][CH:26]=1)([O-:30])=[O:29]
|
Name
|
|
Quantity
|
335 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C2=CC=CC=C12)OCC(=O)OCC)C(=O)O
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
130 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes more
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)C1=C(C2=CC=CC=C2C(=C1)OCC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |